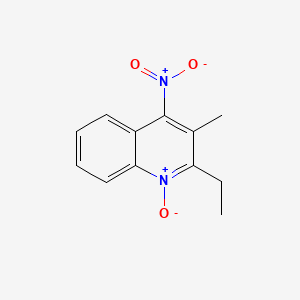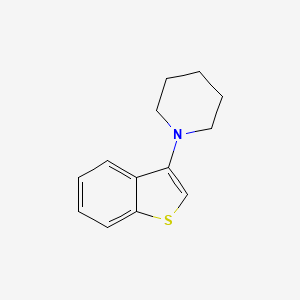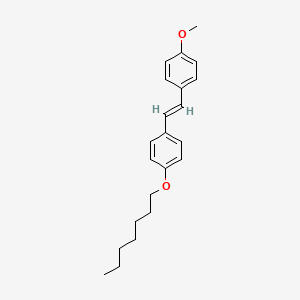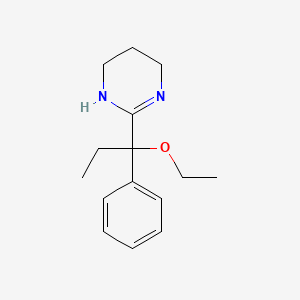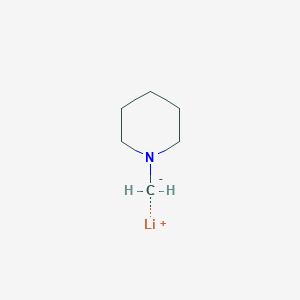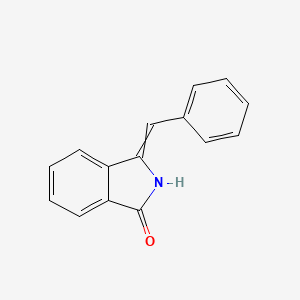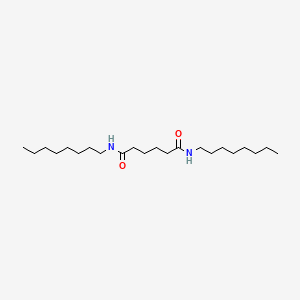
N,N'-dioctylhexanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Dioctylhexanediamide is an organic compound with the molecular formula C22H44N2O2 It is a diamide derivative of hexane, where two octyl groups are attached to the nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dioctylhexanediamide typically involves the reaction of hexanediamine with octanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N,N’-dioctylhexanediamide can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to achieve high yields and purity. The product is then purified by recrystallization or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
N,N’-Dioctylhexanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides.
Reduction: Reduction of N,N’-dioctylhexanediamide can yield primary amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxamides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
科学的研究の応用
N,N’-Dioctylhexanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and as a plasticizer in polymer chemistry.
作用機序
The mechanism of action of N,N’-dioctylhexanediamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins and other biomolecules, affecting their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N,N’-Dimethylhexanediamide: A smaller analog with similar chemical properties but different solubility and reactivity.
N,N’-Diethylhexanediamide: Another analog with ethyl groups instead of octyl groups, affecting its hydrophobicity and melting point.
Uniqueness
N,N’-Dioctylhexanediamide is unique due to its long alkyl chains, which impart distinct hydrophobic properties and influence its interactions with other molecules. This makes it particularly useful in applications requiring amphiphilic compounds, such as in drug delivery and polymer chemistry.
特性
CAS番号 |
37118-48-2 |
|---|---|
分子式 |
C22H44N2O2 |
分子量 |
368.6 g/mol |
IUPAC名 |
N,N'-dioctylhexanediamide |
InChI |
InChI=1S/C22H44N2O2/c1-3-5-7-9-11-15-19-23-21(25)17-13-14-18-22(26)24-20-16-12-10-8-6-4-2/h3-20H2,1-2H3,(H,23,25)(H,24,26) |
InChIキー |
ZGZLVCQADFTQMF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCNC(=O)CCCCC(=O)NCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3,3-Bis(4-chlorophenyl)propyl]phosphanethione](/img/structure/B14678296.png)
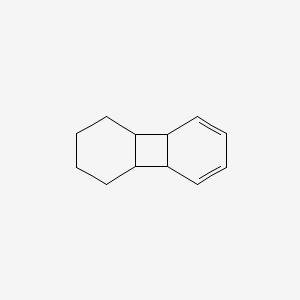

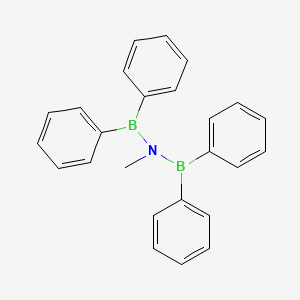
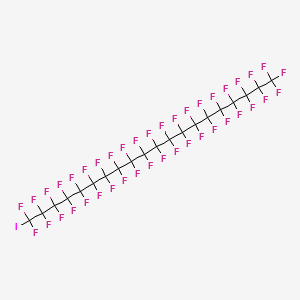
![7-(Benzylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-5-amine](/img/structure/B14678326.png)
